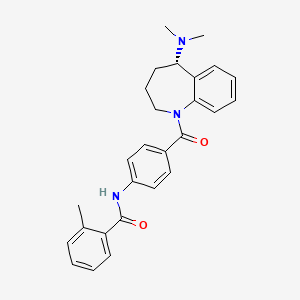

Mozavaptan, (S)-

Description

Overview of the Arginine Vasopressin System and Receptor Subtypes (V1a, V1b, V2)

The arginine vasopressin (AVP) system is a critical neurohormonal pathway involved in maintaining fluid homeostasis, cardiovascular function, and social behaviors. physiology.org AVP, a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary, exerts its effects by binding to specific G protein-coupled receptors (GPCRs). nih.govwikipedia.org There are three main subtypes of vasopressin receptors: V1a, V1b (also known as V3), and V2. physiology.orgmedchemexpress.comwikipedia.org

These receptor subtypes are distinguished by their tissue distribution, signaling mechanisms, and physiological functions. wikipedia.org

V1a Receptors (AVPR1A): Predominantly located on vascular smooth muscle cells, platelets, hepatocytes, and in the brain. physiology.orgwikipedia.orgahajournals.org Activation of V1a receptors typically leads to vasoconstriction, platelet aggregation, and glycogenolysis through the Gαq-phospholipase C-calcium signaling pathway. medchemexpress.comahajournals.org

V1b Receptors (AVPR1B or V3): Primarily found in the anterior pituitary gland, where they mediate the release of adrenocorticotropic hormone (ACTH). physiology.orgmedchemexpress.comnih.gov Similar to V1a receptors, they signal through the Gαq-phospholipase C pathway. medchemexpress.com

V2 Receptors (AVPR2): Mainly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. medchemexpress.comwikipedia.org The V2 receptor is coupled to the Gs signaling pathway, and its activation increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). ahajournals.orgopenaccessjournals.com

The diverse physiological effects of AVP are a direct consequence of the specific receptor subtype it activates in a given tissue. physiology.org

Physiological Roles of Vasopressin in Water Homeostasis and Circulatory Regulation

Vasopressin plays a fundamental role in regulating the body's water balance and maintaining circulatory stability. nih.govopenaccessjournals.com Its primary function is to control extracellular fluid volume and osmolality by modulating renal water excretion. cvphysiology.com

In the kidneys, AVP binds to V2 receptors in the collecting ducts, which triggers a cascade of events leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. wikipedia.orgkoreamed.orgexplorationpub.com This increases the permeability of the collecting ducts to water, promoting water reabsorption from the filtrate back into the bloodstream. wikipedia.orgexplorationpub.com The result is the production of more concentrated urine and the conservation of body water. openaccessjournals.com

Beyond its antidiuretic effects, AVP also contributes to circulatory regulation, primarily through its action on V1a receptors. cvphysiology.com By stimulating these receptors on vascular smooth muscle, AVP can induce vasoconstriction, leading to an increase in peripheral vascular resistance and arterial blood pressure. wikipedia.orgcvphysiology.com While the concentrations of AVP required for significant vasoconstriction are generally higher than those needed for antidiuresis, this pressor effect becomes important in situations like severe blood loss (hemorrhage). cvphysiology.com

Conceptual Framework of Aquaretics and Selective Vasopressin V2 Receptor Antagonism

The term "aquaretic" describes a class of drugs that promote the excretion of solute-free water (aquaresis), in contrast to traditional diuretics (saluretics) which primarily increase the excretion of electrolytes like sodium and chloride. bioscientifica.comresearchgate.net The development of aquaretics is conceptually based on selectively antagonizing the action of vasopressin at the V2 receptor. bioscientifica.com

By competitively blocking V2 receptors in the renal collecting ducts, these antagonists prevent AVP from binding and initiating the signaling cascade that leads to AQP2 water channel insertion. babymhospital.orgnih.gov This blockade effectively reduces the water permeability of the collecting ducts, resulting in increased excretion of free water and a decrease in urine osmolality. bioscientifica.comjacc.org A key feature of this mechanism is the excretion of water without a significant loss of essential electrolytes, which is a major advantage over conventional diuretics. researchgate.netbabymhospital.org

Selective V2 receptor antagonists, such as Mozavaptan (B1181), (S)-, are therefore designed to specifically target the antidiuretic action of vasopressin, offering a targeted therapeutic approach for conditions characterized by excess water retention and dilutional hyponatremia. bioscientifica.comannualreviews.org

Historical Trajectory of Non-Peptide Vasopressin Receptor Antagonist Development

The quest for effective vasopressin receptor antagonists began with peptide-based compounds. However, these early agents were limited by poor oral bioavailability and short half-lives, hindering their clinical utility. bioscientifica.com A significant breakthrough occurred in the early 1990s with the discovery and characterization of the first non-peptide vasopressin receptor antagonists. bioscientifica.combabymhospital.org

In 1991, a non-peptide V1 receptor antagonist, OPC-21268, was developed. babymhospital.org Subsequent structural modifications of this compound led to the discovery of OPC-31260, the first non-peptide V2 receptor antagonist, in 1992. bioscientifica.com This compound, later known as Mozavaptan, was found to be an orally effective agent that could induce a water diuresis without significantly affecting electrolyte excretion. bioscientifica.com

The development of Mozavaptan and other non-peptide antagonists, collectively known as "vaptans," marked a new era in the management of disorders related to vasopressin dysregulation. nih.govbabymhospital.org These orally active agents provided a direct mechanism to counteract the effects of elevated AVP levels at the V2 receptor. bioscientifica.com Mozavaptan, developed by Otsuka Pharmaceutical, became the world's first non-peptide V2 receptor antagonist with aquaretic action to be approved for clinical use in Japan in 2006 for the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH). oup.comncats.io The development of tolvaptan (B1682983), another vaptan, emerged from further research efforts to advance the properties of mozavaptan. researchgate.net

Research Findings on Mozavaptan, (S)-

Preclinical studies have been instrumental in characterizing the pharmacological profile of Mozavaptan, (S)-.

In vitro binding assays demonstrated that Mozavaptan (also referred to as OPC-31260) is a potent and selective antagonist for the vasopressin V2 receptor. It competitively inhibits the binding of [3H]-arginine vasopressin (AVP) to both V1 and V2 receptors, but with significantly higher affinity for the V2 receptor. glpbio.com The IC50 values, which represent the concentration of the drug required to inhibit 50% of AVP binding, were found to be 1.2 μM for the V1 receptor and 14 nM for the V2 receptor, indicating approximately 85-fold greater selectivity for the V2 receptor. glpbio.commedchemexpress.com

| Receptor Subtype | IC50 Value |

| V1 | 1.2 μM |

| V2 | 14 nM |

Data sourced from in vitro binding assays. glpbio.commedchemexpress.com

In vivo studies in animal models further confirmed the aquaretic effects of Mozavaptan. In water-loaded, alcohol-anesthetized rats, intravenous administration of Mozavaptan dose-dependently inhibited the antidiuretic effect of exogenously administered AVP. glpbio.com Importantly, Mozavaptan itself did not show any partial agonist activity. glpbio.com Oral administration to normal conscious rats also resulted in a dose-dependent increase in urine flow and a decrease in urine osmolality. glpbio.com Furthermore, studies in rat models of polycystic kidney disease (PKD) have shown that V2 receptor antagonists like mozavaptan can attenuate the progression of the disease. annualreviews.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

157378-41-1 |

|---|---|

Molecular Formula |

C27H29N3O2 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-[4-[(5S)-5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1 |

InChI Key |

WRNXUQJJCIZICJ-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC[C@@H](C4=CC=CC=C43)N(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |

Origin of Product |

United States |

Discovery and Early Preclinical Development of Mozavaptan, S

Genesis of the Benzazepine Chemical Class in Vasopressin Antagonist Research

The development of non-peptide vasopressin receptor antagonists marked a pivotal shift from earlier peptide-based research. Scientists sought orally bioavailable compounds with improved pharmacokinetic profiles. The benzazepine scaffold became a cornerstone in this new wave of research. The rationale for exploring benzazepine derivatives stemmed from the need to create a rigid molecular structure that could mimic the binding of the natural ligand, arginine vasopressin (AVP), to its receptors.

Through systematic structural modifications and structure-activity relationship (SAR) studies, researchers aimed to identify a chemical backbone that could provide high affinity and selectivity for the vasopressin receptors. The tricyclic structure of certain benzazepine derivatives offered a three-dimensional arrangement that proved conducive to potent interaction with the V2 receptor. This focus on the benzazepine core laid the groundwork for the synthesis of numerous derivatives, ultimately leading to the discovery of potent vasopressin antagonists.

Identification of OPC-31260 as a Key Lead Compound in V2 Receptor Antagonism

From the extensive research into benzazepine derivatives, Mozavaptan (B1181), then identified as OPC-31260, was singled out as a particularly promising lead compound due to its potent and selective antagonism of the vasopressin V2 receptor. Preclinical in vitro studies were crucial in characterizing its pharmacological profile.

Binding assays using plasma membranes from rat liver (rich in V1 receptors) and kidney (rich in V2 receptors) demonstrated the high selectivity of OPC-31260 for the V2 receptor. These studies revealed that OPC-31260 competitively displaced the binding of radiolabeled arginine vasopressin to both V1 and V2 receptors, but with a significantly higher affinity for the V2 receptor.

| Receptor | IC50 Value (M) | Selectivity (V1/V2) |

|---|---|---|

| V1 (Rat Liver) | 1.2 x 10-6 | ~85-fold |

| V2 (Rat Kidney) | 1.4 x 10-8 |

The potent and selective binding to the V2 receptor translated into functional antagonism. In vitro assays demonstrated that OPC-31260 effectively inhibited AVP-stimulated adenylate cyclase activity in a dose-dependent manner, a key signaling pathway for the V2 receptor.

Further preclinical investigations in animal models confirmed the in vivo efficacy of OPC-31260. When administered intravenously to water-loaded, alcohol-anesthetized rats, OPC-31260 dose-dependently inhibited the antidiuretic action of exogenously administered AVP. nih.gov Importantly, OPC-31260 did not exhibit any partial agonist activity. nih.gov

Oral administration of OPC-31260 to conscious rats resulted in a significant, dose-dependent increase in urine flow and a decrease in urine osmolality. nih.gov This effect, characterized as aquaresis, was distinct from that of conventional diuretics as it did not significantly alter electrolyte excretion. nih.gov

| Parameter | Effect | Dose Range (mg/kg) |

|---|---|---|

| Urine Flow | Dose-dependent increase | 1 - 30 |

| Urine Osmolality | Dose-dependent decrease | 1 - 30 |

| Electrolyte Excretion | No significant change | 1 - 30 |

Historical Milestones in the Preclinical Journey of Mozavaptan, (S)-

Following its initial characterization, the preclinical development of Mozavaptan (OPC-31260) involved a series of milestone studies that further elucidated its therapeutic potential in various pathological conditions.

A significant area of investigation was its utility in conditions of water retention, such as the Syndrome of Inappropriate Secretion of Antidiuretic Hormone (SIADH). In a rat model of SIADH, oral administration of OPC-31260 effectively normalized serum sodium levels and osmolality by promoting water diuresis.

Another critical milestone in the preclinical journey of Mozavaptan was the investigation of its effects in animal models of polycystic kidney disease (PKD). nih.gov Recognizing that vasopressin and cyclic AMP (cAMP) play a crucial role in cyst development and fluid secretion, researchers hypothesized that a V2 receptor antagonist could slow disease progression. nih.govresearchgate.net

In the PCK rat, a model of autosomal recessive polycystic kidney disease, administration of OPC-31260 was shown to lower renal cAMP levels and inhibit the development and progression of the disease. nih.govresearchgate.net These findings were significant as they suggested a potential disease-modifying role for Mozavaptan beyond its aquaretic effects. These preclinical studies provided a strong rationale for further clinical investigation of V2 receptor antagonists in the management of PKD. nih.govresearchgate.net

The culmination of these preclinical studies established Mozavaptan, (S)-, as a potent, selective, and orally active vasopressin V2 receptor antagonist with a clear mechanism of action and demonstrated efficacy in relevant animal models of disease. This extensive body of preclinical work paved the way for its eventual clinical development and approval in Japan for the treatment of hyponatremia associated with SIADH. frontiersin.org

Synthetic Pathways and Structural Elucidation of Mozavaptan, S

Methodologies for the Chemical Synthesis of Mozavaptan (B1181), (S)-

The synthesis of Mozavaptan, (S)- is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While specific proprietary details of industrial synthesis may vary, the general principles involve the construction of the core benzazepine structure followed by the introduction of the side chains and, crucially, the resolution of the enantiomers or a stereoselective synthesis to isolate the (S)-enantiomer.

Key Reaction Steps and Intermediates (e.g., Benzazepin-5-one Derivatization)

The synthesis of Mozavaptan and its analogs, such as Tolvaptan (B1682983), often involves a key intermediate, a benzazepin-5-one derivative. A common precursor in the synthesis of related compounds is 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The synthesis typically proceeds by first constructing this tricyclic core.

One plausible synthetic route involves the acylation of a substituted aniline with a suitable benzoyl chloride derivative, followed by intramolecular cyclization to form the benzazepine ring system. The resulting benzazepin-5-one is a versatile intermediate that can be further functionalized. For instance, the nitrogen atom of the benzazepine ring can be acylated with a substituted benzoyl chloride, such as 2-methyl-4-(2-methylbenzamido)benzoyl chloride, to introduce the characteristic side chain of vaptan drugs.

A key intermediate in the synthesis of related compounds is N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide. The final step in the synthesis of the hydroxylated benzazepine moiety, as seen in Mozavaptan, involves the reduction of the ketone group at the 5-position of the benzazepine ring to a hydroxyl group. This reduction can be achieved using various reducing agents, such as sodium borohydride.

Stereoselective Synthesis Approaches for the (S)-Enantiomer

Achieving the specific (S)-configuration at the stereocenter of Mozavaptan is critical for its biological activity. There are two primary strategies to obtain the desired enantiomer:

Chiral Resolution: This method involves the synthesis of a racemic mixture of Mozavaptan, followed by the separation of the (R)- and (S)-enantiomers. Chiral resolution can be accomplished using several techniques, including:

Diastereomeric crystallization: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Chiral chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.

Asymmetric Synthesis: This approach aims to directly synthesize the (S)-enantiomer with high enantiomeric excess, avoiding the need for a resolution step. This can be achieved by using:

Chiral catalysts: A chiral catalyst can be used to control the stereochemistry of a key bond-forming reaction, leading to the preferential formation of one enantiomer.

Chiral auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral starting materials: The synthesis can begin with a starting material that already possesses the desired stereochemistry, which is then carried through the synthetic sequence.

While specific details for the industrial-scale stereoselective synthesis of Mozavaptan, (S)- are not extensively published in the public domain, the principles of asymmetric synthesis and chiral resolution are well-established in pharmaceutical chemistry and would be applicable.

Structural Characterization and Stereochemical Importance of Mozavaptan, (S)-

The three-dimensional structure of Mozavaptan, (S)- is fundamental to its ability to bind to the vasopressin V2 receptor and exert its antagonist effect. The specific arrangement of its atoms in space, particularly its conformation and chirality, dictates its interaction with the receptor's binding pocket.

Conformation and Axial Chirality in Relation to Biological Activity

The benzazepine ring of Mozavaptan is not planar and can adopt different conformations. The specific conformation of the seven-membered ring, along with the orientation of the substituents, is crucial for fitting into the binding site of the V2 receptor.

Furthermore, Mozavaptan possesses a form of chirality known as axial chirality. This arises from the restricted rotation around the N-C (amide) bond connecting the benzazepine nitrogen to the carbonyl group of the side chain. This restricted rotation is due to steric hindrance, leading to two stable, non-interconvertible atropisomers (in this case, enantiomers). The (S)-configuration refers to one of these atropisomers.

The biological activity of Mozavaptan is highly dependent on this specific (S)-axial chirality. The distinct three-dimensional arrangement of the phenyl and benzazepine moieties in the (S)-enantiomer allows for optimal interactions with the amino acid residues within the V2 receptor binding pocket, leading to high-affinity binding and effective antagonism. The (R)-enantiomer, with its mirror-image spatial arrangement, does not fit as effectively into the binding site and exhibits significantly lower biological activity. This highlights the critical importance of stereochemistry in the design of potent and selective drugs.

Topological and Electronic Properties Influencing Receptor Interaction

The interaction between Mozavaptan, (S)- and the vasopressin V2 receptor is governed by a combination of topological and electronic factors. Molecular docking studies of vasopressin receptor antagonists provide insights into these interactions.

Electronic Properties: The distribution of electron density within the Mozavaptan molecule plays a vital role in its interaction with the receptor. Key electronic interactions include:

Hydrogen Bonding: The hydroxyl group on the benzazepine ring and the amide functionalities can act as hydrogen bond donors and acceptors, forming crucial hydrogen bonds with polar amino acid residues in the receptor.

π-π Stacking: The aromatic rings of Mozavaptan can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the receptor's binding pocket.

Molecular Mechanism of Action of Mozavaptan, S

Selective Vasopressin V2 Receptor Antagonism

Mozavaptan (B1181) is a potent and selective antagonist of the vasopressin V2 receptor. medchemexpress.comabcam.comselleckchem.com Its affinity for the V2 receptor is significantly higher than for the V1 receptor, underscoring its targeted action. medchemexpress.comselleckchem.com In vitro studies have demonstrated that mozavaptan has an IC50 of 14 nM for the V2 receptor, while its IC50 for the V1 receptor is 1.2 µM, indicating approximately 85-fold greater selectivity for the V2 receptor. medchemexpress.commedchemexpress.comabcam.com This selectivity ensures that its primary effects are localized to the renal tubules, minimizing off-target effects associated with V1 receptor blockade. patsnap.com

| Receptor | IC50 Value |

|---|---|

| Vasopressin V2 Receptor | 14 nM |

| Vasopressin V1 Receptor | 1.2 µM |

The primary mechanism by which mozavaptan antagonizes the V2 receptor is through competitive inhibition of arginine vasopressin (AVP) binding. medchemexpress.compatsnap.comabcam.comselleckchem.com Mozavaptan binds to the V2 receptors located on the basolateral membrane of the principal cells in the renal collecting ducts, thereby physically preventing the endogenous ligand, AVP, from binding and activating the receptor. patsnap.compatsnap.com This competitive antagonism has been demonstrated in studies using rat kidney medulla membranes, where mozavaptan caused a concentration-dependent displacement of a selective AVP V2 receptor antagonist radioligand. ncats.ioncats.io The IC50 for this displacement was determined to be 20 +/- 2 nmol/l for renal V2 receptors. ncats.ioncats.io

The binding of AVP to the V2 receptor normally triggers a G-protein-coupled receptor signaling cascade. patsnap.com This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger. patsnap.comnih.govslideshare.net By competitively inhibiting AVP binding, mozavaptan effectively blocks this initial step, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. patsnap.com The disruption of this signaling pathway is central to the pharmacological effects of mozavaptan. patsnap.com

The rise in intracellular cAMP initiated by AVP binding to the V2 receptor leads to the activation of protein kinase A (PKA). nih.govnih.gov PKA then phosphorylates specific proteins, which culminates in the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. patsnap.comnih.gov The insertion of these AQP2 channels into the membrane significantly increases its permeability to water, facilitating water reabsorption from the urine back into the bloodstream. patsnap.commdpi.com

Mozavaptan's blockade of the V2 receptor and the consequent prevention of cAMP production interrupts this entire process. patsnap.com Without the necessary signaling cascade, the translocation and insertion of AQP2 channels into the apical membrane are inhibited. patsnap.com As a result, the collecting duct remains impermeable to water, leading to a decrease in water reabsorption. patsnap.commdpi.com

Promotion of Electrolyte-Free Water Excretion (Aquaresis)

By preventing the AVP-mediated reabsorption of water in the renal collecting ducts, mozavaptan promotes the excretion of electrolyte-free water, a process known as aquaresis. patsnap.compatsnap.com This leads to a dose-dependent increase in urine flow and a decrease in urine osmolality. medchemexpress.com Unlike conventional diuretics that also increase the excretion of electrolytes such as sodium and potassium, the vaptan class of drugs, including mozavaptan, primarily targets water excretion. patsnap.comnih.govnih.gov This selective aquaretic effect helps to increase serum sodium concentrations in cases of hyponatremia without significantly altering electrolyte balance. patsnap.compatsnap.com

Absence of Partial V2 Receptor Agonist Activity

Mozavaptan functions as a pure antagonist at the vasopressin V2 receptor. drugcentral.orgnih.gov Its mechanism of action is characterized by the inhibition of AVP's effects without demonstrating any intrinsic stimulatory activity on the receptor itself. drugcentral.orgnih.gov This lack of partial agonist activity ensures that mozavaptan does not inadvertently activate the downstream signaling pathways it is intended to block, leading to a predictable and consistent aquaretic response. drugcentral.orgnih.gov

| Compound Name |

|---|

| Mozavaptan, (S)- |

| Arginine Vasopressin (AVP) |

| Adenosine Triphosphate (ATP) |

| Cyclic Adenosine Monophosphate (cAMP) |

Receptor Binding Specificity and Affinity Profiling of Mozavaptan, S

Quantitative Binding Affinity Studies (e.g., IC50, Ki Values) for Vasopressin Receptors

The binding affinity of Mozavaptan (B1181), (S)- has been quantified primarily through in vitro radioligand binding assays, which determine the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50). These studies have consistently demonstrated that Mozavaptan, (S)- is a potent antagonist at the vasopressin V2 receptor, with significantly lower affinity for the V1 receptor.

Multiple studies have established the IC50 value of Mozavaptan, (S)- for the vasopressin V2 receptor to be approximately 14 nM. biorxiv.orgmedchemexpress.com For the vasopressin V1 receptor, the IC50 value is considerably higher, reported as 1.2 µM (1200 nM). biorxiv.orgmedchemexpress.com Another study focusing on rat kidney medulla membranes reported an IC50 value of 20 ± 2 nM for renal V2 receptors. ncats.io

While specific inhibition constant (Ki) values are not as widely reported in publicly available literature, the relative potency from competitive binding assays on cloned human vasopressin receptors provides insight into the affinity. In studies on Chinese hamster ovary (CHO) cells stably expressing human vasopressin receptor subtypes, Mozavaptan (OPC-31260) demonstrated a higher affinity for the hV2 and hV1A receptors compared to the hV1B receptor. nih.gov At the human V2 receptor, its potency was greater than the V1a-selective antagonist SR 49059. nih.gov Conversely, at the human V1A receptor, its potency was lower than SR 49059 and YM087. nih.gov

| Receptor Subtype | IC50 Value | Reference |

|---|---|---|

| Vasopressin V2 Receptor | 14 nM | biorxiv.orgmedchemexpress.com |

| Vasopressin V1 Receptor | 1.2 µM | biorxiv.orgmedchemexpress.com |

| Rat Renal V2 Receptor | 20 ± 2 nM | ncats.io |

Comparative Selectivity Against Vasopressin V1a and V1b Receptors

Mozavaptan, (S)- exhibits marked selectivity for the V2 receptor over the V1 receptor subtype. Based on the reported IC50 values (14 nM for V2 vs. 1200 nM for V1), the selectivity ratio is approximately 85-fold in favor of the V2 receptor. dovepress.commedchemexpress.comresearchgate.net Other reports have cited selectivity ratios of 25:1 or up to 100-fold. biorxiv.org

Detailed characterization using cloned human receptors has further elucidated the selectivity profile against the V1a and V1b subtypes. nih.gov These studies revealed that Mozavaptan, (S)- possesses a significantly lower affinity for the V1b receptor compared to the V1a receptor. nih.gov In competitive binding assays, the potency of Mozavaptan, (S)- at the human V1b receptor was found to be substantially lower than that of the V1a-selective antagonist SR 49059, and was comparable to other non-selective antagonists. nih.gov This indicates a clear preference for the V1a and V2 receptors over the V1b subtype. The somewhat smaller molecular size of mozavaptan compared to other vaptans like tolvaptan (B1682983) may contribute to it being a slightly better binder to the human V1a receptor. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| V2 vs. V1 Receptor Selectivity | Approximately 85-fold higher affinity for V2 | dovepress.commedchemexpress.comresearchgate.net |

| Comparative Affinity for V1 Subtypes | Significantly lower affinity for V1b compared to V1a | nih.gov |

| Relative Potency at hV1A | Lower than SR 49059 and YM087 | nih.gov |

| Relative Potency at hV1B | Potency is substantially low, comparable to other non-selective agents | nih.gov |

| Relative Potency at hV2 | Higher than SR 49059 | nih.gov |

Analysis of Binding Kinetics and Equilibrium Dissociation Constants (Kd)

Detailed kinetic parameters such as the association rate constant (kon) and dissociation rate constant (koff) for Mozavaptan, (S)- binding to vasopressin receptors are not extensively reported in the available literature. These parameters are crucial for understanding the time-dependent nature of drug-receptor interactions, including the onset and duration of action at the molecular level. csmres.co.uk

The equilibrium dissociation constant (Kd), which is the ratio of koff to kon, represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. While a direct, intrinsic Kd value for Mozavaptan, (S)- is not specified, its competitive binding mechanism influences the apparent Kd of the natural ligand, arginine vasopressin (AVP). Studies have shown that in the presence of Mozavaptan, (S)-, the measured Kd for [3H]-AVP binding to both V1 and V2 receptors increases, which is a characteristic feature of a competitive antagonist altering the binding equilibrium of the endogenous ligand. nih.gov

Investigation of Competitive vs. Noncompetitive Interaction Mechanisms

The mechanism by which Mozavaptan, (S)- interacts with vasopressin receptors has been clearly identified as competitive. biorxiv.orgnih.gov A competitive antagonist reversibly binds to the same site on the receptor as the endogenous agonist (in this case, AVP), thereby preventing the agonist from binding and eliciting a biological response. nih.gov

This competitive mechanism is demonstrated in saturation binding experiments. When increasing concentrations of radiolabeled AVP are incubated with receptor-containing membranes, the presence of Mozavaptan, (S)- shifts the saturation curve to the right without affecting the maximum number of binding sites (Bmax). This indicates that Mozavaptan, (S)- and AVP are competing for the same binding sites. Scatchard analysis of such binding data further confirms this interaction, showing an increase in the apparent Kd of the radioligand with no change in Bmax. This competitive inhibition is the fundamental mechanism underlying the pharmacological effects of Mozavaptan, (S)-. nih.gov

Preclinical Pharmacological Characterization of Mozavaptan, S

In Vitro Cellular Models for Receptor Antagonism Assessment

Mozavaptan (B1181), (S)-, also known as OPC-31260, is a nonpeptide vasopressin V2 receptor antagonist. medchemexpress.comadooq.com In vitro studies have demonstrated its potent and selective antagonistic activity at the vasopressin V2 receptor. Mozavaptan inhibits the binding of arginine vasopressin (AVP) to plasma membranes from rat liver (V1 receptors) and kidney (V2 receptors) in a competitive manner. medchemexpress.com It displays a significantly higher affinity for the V2 receptor, with an IC50 value of 14 nM, compared to its affinity for the V1 receptor, which has an IC50 of 1.2 µM. medchemexpress.comselleckchem.com This indicates an approximate 85-fold selectivity for the V2 receptor over the V1 receptor. medchemexpress.comselleckchem.com

The competitive nature of this antagonism has been further elucidated in binding assays. medchemexpress.com The dissociation constant (Kd) for [3H]-AVP in rat liver and kidney plasma membranes is 1.1 nM and 1.38 nM, respectively. medchemexpress.com In the presence of Mozavaptan, the Kd of [3H]-AVP is significantly increased for both receptor subtypes, confirming competitive inhibition. medchemexpress.com For the V1 receptor, the Kd increased to 2.47 nM and 5.51 nM in the presence of 0.3 µM and 1 µM of Mozavaptan, respectively. medchemexpress.com For the V2 receptor, the Kd increased to 2.4 nM and 4.03 nM at the same respective concentrations of Mozavaptan. medchemexpress.com

Table 1: In Vitro Receptor Binding Affinity of Mozavaptan, (S)-

| Receptor Subtype | IC50 | Selectivity (V2 vs. V1) |

|---|---|---|

| Vasopressin V2 | 14 nM medchemexpress.comselleckchem.com | ~85-fold medchemexpress.comselleckchem.com |

In Vivo Pharmacodynamic Efficacy in Animal Models

Dose-Dependent Effects on Urine Flow Rate and Osmolality in Conscious Rodents

In vivo studies in conscious, hydrated rats have demonstrated that oral administration of Mozavaptan produces a dose-dependent aquaretic effect, characterized by an increase in urine flow and a decrease in urine osmolality. medchemexpress.com Doses ranging from 1 to 30 mg/kg resulted in a significant and dose-dependent increase in urine output and a corresponding decrease in the concentration of solutes in the urine. medchemexpress.comselleckchem.com This effect is consistent with the blockade of V2 receptors in the renal collecting ducts, which prevents AVP-mediated water reabsorption. patsnap.compatsnap.com

Table 2: Effect of Oral Mozavaptan, (S)- on Urine Output and Osmolality in Conscious Rats

| Dose (mg/kg) | Effect on Urine Flow | Effect on Urine Osmolality |

|---|

Inhibition of Exogenously Administered AVP-Induced Antidiuresis in Water-Loaded Animals

The ability of Mozavaptan to counteract the effects of AVP has been confirmed in water-loaded, alcohol-anesthetized rats. medchemexpress.com In this model, the intravenous administration of Mozavaptan at doses of 10 to 100 µg/kg effectively inhibited the antidiuretic action of exogenously administered AVP in a dose-dependent manner. medchemexpress.comselleckchem.com This demonstrates that Mozavaptan can effectively block the physiological response to AVP in vivo, leading to increased water excretion. nih.gov

Mechanisms of Action in Animal Models of Fluid Imbalance and Vasopressin Dysregulation

Mozavaptan's mechanism of action revolves around its selective antagonism of the vasopressin V2 receptor in the renal collecting ducts. patsnap.compatsnap.com By blocking these receptors, it prevents the AVP-induced translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells. patsnap.compatsnap.com This inhibition of water reabsorption leads to an increase in free water excretion, a phenomenon known as aquaresis, without significantly affecting electrolyte excretion. patsnap.comnih.gov

In animal models of conditions characterized by fluid imbalance and vasopressin dysregulation, such as the Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH), Mozavaptan has shown the potential to correct water retention and normalize serum sodium levels. patsnap.compatsnap.com Its selective action on water balance makes it a targeted approach for managing such conditions. patsnap.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Metabolic Pathways and Enzymes (Inference from related vaptans)

While specific ADME studies on Mozavaptan are not extensively detailed in the provided search results, inferences can be drawn from related vaptan compounds like Tolvaptan (B1682983) and Conivaptan. The metabolism of vaptans is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.comnih.gov

Specifically, the CYP3A4 isoenzyme is a major contributor to the metabolism of other vaptans. nih.govmdpi.com For instance, Conivaptan is metabolized by and also inhibits CYP3A4, leading to potential drug-drug interactions. nih.gov Similarly, Tolvaptan is a substrate for CYP3A4. mdpi.com It is therefore highly probable that Mozavaptan also undergoes metabolism via CYP3A4. The biotransformation of these compounds typically involves oxidative reactions. nih.govmdpi.com The resulting metabolites are then eliminated from the body, with fecal excretion being a significant route for some vaptans. nih.gov

Tissue Distribution and Clearance in Preclinical Species (Inference from related vaptans)

Direct preclinical data on the tissue distribution and clearance of Mozavaptan, (S)- is not extensively available in the public domain. However, valuable inferences can be drawn from studies on other vaptans, such as Tolvaptan, which share a similar mechanism of action as selective vasopressin V2 receptor antagonists.

In preclinical studies involving rats, radiolabeled Tolvaptan was observed to be rapidly absorbed and widely distributed throughout various tissues. nih.gov The highest concentrations of radioactivity were found in the gastrointestinal tract and the liver, which is consistent with its primary route of metabolism and elimination. nih.gov Conversely, penetration into the central nervous system, including the cerebrum, cerebellum, and medulla oblongata, was low. nih.gov This limited distribution to the brain is a significant characteristic, as it minimizes the potential for centrally-mediated side effects.

The clearance of vaptans is primarily hepatic. Following oral administration in rats, the majority of Tolvaptan-related radioactivity was excreted in the feces, primarily through the biliary route, with minimal unchanged drug found in the urine. nih.gov This suggests that liver metabolism is the main pathway for elimination. dovepress.com The clearance rate can also be influenced by factors such as hepatic blood flow and the activity of metabolic enzymes. In rat models, a good correlation has been observed between the in vivo clearance of a compound and predictions based on in vitro metabolism studies using liver microsomes. dovepress.com

Based on these findings with related vaptans, it can be inferred that Mozavaptan, (S)- likely exhibits extensive tissue distribution, with higher concentrations in organs of metabolism and excretion like the liver and gastrointestinal tract, and limited penetration into the brain. Its clearance is expected to be predominantly through hepatic metabolism.

Table 1: Inferred Preclinical Tissue Distribution and Clearance Characteristics of Mozavaptan, (S)-

| Parameter | Inferred Characteristic | Rationale based on Related Vaptans (e.g., Tolvaptan) |

|---|---|---|

| Absorption | Rapidly absorbed | Tolvaptan shows rapid absorption after oral administration. nih.gov |

| Distribution | Widely distributed to various tissues | Tolvaptan is extensively distributed in preclinical models. nih.gov |

| High concentrations in liver and GI tract | These are the primary sites of metabolism and excretion for Tolvaptan. nih.gov | |

| Low penetration into the central nervous system | Tolvaptan shows low levels in the cerebrum, cerebellum, and medulla oblongata. nih.gov | |

| Plasma Protein Binding | High | Tolvaptan is extensively bound to plasma proteins (>97%). nih.gov |

| Metabolism | Primarily hepatic | Tolvaptan is mainly metabolized in the liver. nih.govdovepress.com |

| Excretion | Predominantly via feces (biliary route) | The main route of excretion for Tolvaptan is through bile into the feces. nih.gov |

| Renal Clearance | Low for unchanged drug | Minimal unchanged Tolvaptan is excreted in the urine. nih.gov |

Structure-Activity Relationships (SAR) and Analog Development

The development of Mozavaptan, (S)- and other vaptans has been heavily reliant on understanding the structure-activity relationships (SAR) that govern their interaction with vasopressin receptors.

Influence of Substituent Modifications on Receptor Affinity and Selectivity

The core structure of many non-peptide vasopressin antagonists, including the vaptan class, is a benzazepine or a related heterocyclic scaffold. The affinity and selectivity of these compounds for the V1a and V2 receptors are highly dependent on the nature and position of various substituents on this core structure.

For the broader class of vasopressin receptor antagonists, modifications to different parts of the molecule have been shown to significantly impact receptor binding. For example, in peptide antagonists, the nature of the amino acid residues and their side chains are critical for receptor interaction. While Mozavaptan is a non-peptide antagonist, the principles of specific molecular interactions influencing affinity and selectivity are transferable.

Research into synthetic cathinones, which also act on receptors, has demonstrated that modifications such as the length of a carbon chain can systematically alter receptor affinity. nih.gov For instance, increasing the length of an alkyl chain at a specific position can lead to a progressive increase in binding affinity at the target receptor. nih.gov Similarly, the addition of specific chemical groups, such as a methyl or methoxy group, to an aromatic ring can either enhance or diminish receptor affinity and potency, depending on the specific location and the receptor subtype. nih.gov

In the context of vaptans, the substituents on the benzazepine ring system and the nature of the side chains are crucial for conferring selectivity for the V2 receptor over the V1a receptor. Tolvaptan, for example, has a 29-fold greater selectivity for the V2 receptor than the V1a receptor. nih.gov This selectivity is a result of the specific arrangement of its chemical moieties that allow for a more favorable interaction with the binding pocket of the V2 receptor.

Table 2: General Influence of Substituent Modifications on Vaptan Receptor Interactions

| Modification Type | Potential Effect on Receptor Affinity/Selectivity | General Principle |

|---|---|---|

| Alkyl Chain Length | Can increase or decrease affinity | Optimal chain length often exists for fitting into a hydrophobic pocket of the receptor. nih.gov |

| Aromatic Ring Substitution | Can significantly alter affinity and selectivity | The position and electronic properties of substituents (e.g., methyl, methoxy, halo groups) influence binding interactions. nih.gov |

| Heterocyclic Core Structure | Defines the basic scaffold for receptor interaction | Modifications to the core can change the overall shape and orientation of the molecule in the binding site. |

| Side Chain Modifications | Can impact selectivity between receptor subtypes | Different side chains may interact more favorably with the unique amino acid residues in the binding pockets of different receptor subtypes. |

Rational Design Strategies for Enhanced Pharmacological Profiles

Rational drug design is a methodical approach that utilizes the understanding of biological targets and molecular mechanisms to develop new medications. longdom.org This strategy has been pivotal in the development of vaptans with improved pharmacological properties.

Structure-based drug design is a key component of this approach, where the three-dimensional structure of the target receptor is used to guide the design of new compounds. longdom.org Computational tools, such as molecular docking simulations, are employed to predict how well different molecules will bind to the active site of the vasopressin V2 receptor. longdom.org This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Another strategy is ligand-based drug design, which relies on the knowledge of other molecules that bind to the same target. longdom.org By analyzing the common structural features and properties of known V2 receptor antagonists, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to design new molecules with a higher probability of being active.

The goal of these rational design strategies is to optimize multiple parameters simultaneously, including:

High affinity for the V2 receptor: To ensure potent antagonism.

High selectivity over the V1a receptor: To minimize off-target effects such as those on blood pressure.

Favorable pharmacokinetic properties: Including good oral bioavailability, appropriate metabolic stability, and a suitable half-life.

Computational strategies can also be used to predict how modifications to a molecule's structure might affect its ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For example, by analyzing the physicochemical properties of a designed analog, such as its lipophilicity and polar surface area, researchers can make predictions about its likely oral absorption and membrane permeability.

Through the iterative process of designing, synthesizing, and testing new analogs, the pharmacological profile of lead compounds can be progressively enhanced, leading to the identification of clinical candidates like Mozavaptan, (S)-. longdom.org

Advanced Research Methodologies and Cross Compound Comparisons Involving Mozavaptan, S

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of drug-receptor interactions, providing insights that are often difficult to obtain through experimental methods alone. For vasopressin V2 receptor (V2R) antagonists like Mozavaptan (B1181), (S)-, these approaches have been used to understand the structural basis of their activity and to guide the design of new, more potent, and selective compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. For V2 receptor antagonists, QSAR models have been developed to identify the key physicochemical properties that govern their antagonist activity. nih.govnih.gov These models can reliably predict the therapeutic potential of novel chemical compounds. nih.gov

A combined computational approach, including docking, molecular dynamics (MD) simulations, and QSAR, was used to study the interaction of the V2R with 119 of its antagonists. nih.gov The resulting QSAR models showed a correlation between antagonist activity and properties such as hydration energy, polarizability, and the partial charge on specific atoms within the common chemical scaffold of the antagonists. nih.gov These studies help elucidate the essential electronic and π-π interactions required for binding, providing a framework for designing new V2R antagonists. nih.gov

Molecular docking and dynamics simulations are powerful techniques used to predict how a ligand, such as Mozavaptan, (S)-, binds to its receptor and to assess the stability of the resulting complex. nih.govnih.gov These methods rely on three-dimensional models of the receptor, which can be built using techniques like threading and refined through MD simulations. nih.govbiorxiv.org

Studies modeling the V2 receptor have shown that both peptide and non-peptide antagonists, like the benzazepine-type vaptans, appear to bind within a common compartment of the receptor. nih.gov The crucial amino acid residues for ligand binding are located primarily in the transmembrane helices TM3 through TM7. nih.gov For a series of V2R antagonists, molecular docking and subsequent MD simulations identified several key amino acid residues likely involved in the most relevant antagonist-receptor interactions, including Q96, W99, F105, K116, F178, A194, F307, and M311. nih.gov These computational predictions align with QSAR findings and provide a detailed picture of the molecular interactions that underpin the antagonist-receptor binding. nih.gov

Immunological Cross-Reactivity with Structurally Related Vaptans (e.g., Tolvaptan) in Preclinical Assays

Preclinical assays are crucial for identifying potential immunological cross-reactivity between structurally similar drugs. This is particularly relevant for the vaptan class of drugs, where sensitization to one compound could lead to adverse reactions with another.

In a study investigating the immunological cross-reactivity of vaptans, T-cell clones responsive to Tolvaptan (B1682983) were challenged with other structurally related compounds, including Mozavaptan, Lixivaptan, and Conivaptan. The results demonstrated that Mozavaptan, which is the most structurally homologous to Tolvaptan among the vaptans tested, induced proliferative responses in Tolvaptan-responsive T-cell clones that were comparable to Tolvaptan itself. apconix.com In contrast, Lixivaptan and Conivaptan did not activate these T-cells. apconix.com This suggests a potential for collateral immunological intolerance to Mozavaptan in individuals previously sensitized to Tolvaptan. apconix.com

| Compound | Structural Homology to Tolvaptan | Activation of Tolvaptan-Responsive T-Cell Clones | Reference |

|---|---|---|---|

| Mozavaptan, (S)- | High | Yes (Comparable to Tolvaptan) | apconix.com |

| Lixivaptan | Lower | No | apconix.com |

| Conivaptan | Lower | No | apconix.com |

Comparative Preclinical Efficacy Studies in Disease Models

Preclinical disease models are essential for evaluating the therapeutic potential of drug candidates before they advance to human clinical trials. Mozavaptan, (S)- has been studied in models of kidney disease and fluid overload states.

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the growth of numerous cysts in the kidneys. nih.gov The vasopressin V2 receptor has been identified as a key therapeutic target, as its antagonism can reduce intracellular cyclic AMP (cAMP), a molecule that promotes cyst growth. karger.comnih.gov Several V2 receptor antagonists, most notably Tolvaptan, have shown efficacy in preclinical ADPKD models and are used clinically to slow disease progression. nih.govnih.govnih.govnih.govfrontiersin.org

The PCK (polycystic kidney) rat is a well-established animal model for PKD research. nih.gov While Mozavaptan demonstrated aquaretic (water-excreting) effects in the PCK rat model, it surprisingly did not show therapeutic benefit for the underlying kidney disease. apconix.com In fact, administration of Mozavaptan in this model led to an increase in both kidney weight and the number of cysts, suggesting a lack of efficacy in halting cyst progression. apconix.com This contrasts with findings for other vaptans like Tolvaptan and Lixivaptan, which have been shown to reduce cyst burden and improve markers of renal function in similar preclinical models. nih.govnih.govresearchgate.net

| Compound | Animal Model | Effect on Aquaretic Activity | Effect on Kidney Weight / Cyst Growth | Reference |

|---|---|---|---|---|

| Mozavaptan, (S)- | PCK Rat | Present | Increased kidney weight and cyst number | apconix.com |

| Tolvaptan | PCK Rat, Pkd1 Mouse | Present | Reduced cyst growth and kidney weight | nih.govnih.govnih.gov |

| Lixivaptan | PCK Rat, Pkd1 Mouse | Present | Reduced kidney weight, cyst volume, and fibrosis | nih.govnih.govresearchgate.net |

In conditions like congestive heart failure, the body retains excess water, leading to fluid overload and contributing to disease progression. jacc.orgbenthamscience.com Arginine vasopressin (AVP) plays a significant role in this water retention through its action on V2 receptors in the kidneys. jacc.orgsemanticscholar.orgoup.com Selective V2 receptor antagonists like Mozavaptan are therefore investigated for their potential to induce aquaresis—the excretion of electrolyte-free water—to manage fluid overload. mdpi.comresearchgate.netbohrium.com

In a rat model of heart failure created by ligating coronary arteries, Mozavaptan was shown to effectively counter water retention. mdpi.com The study found that Mozavaptan suppressed the expression of aquaporin-2 (AQP2) mRNA. mdpi.com AQP2 is the water channel in the kidney's collecting ducts, and its expression is controlled by AVP; by suppressing AQP2, Mozavaptan reduces water reabsorption and increases urine output. mdpi.com This mechanism highlights the potential of non-peptide AVP V2 receptor antagonists to effectively treat fluid overload in patients with heart failure. mdpi.combohrium.com

| Animal Model | Key Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Rat with ligated coronary arteries | Suppression of aquaporin-2 (AQP2) mRNA expression | Inhibition of water retention | mdpi.com |

Models of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

The Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) is a disorder characterized by the excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to water retention and subsequent hyponatremia. nih.gov To investigate the pathophysiology of SIADH and evaluate potential therapeutic agents like Mozavaptan, (S)-, researchers have developed various animal models that mimic the clinical conditions of this syndrome.

A prevalent and well-established animal model for SIADH involves the continuous administration of a synthetic vasopressin V2 receptor agonist, such as 1-deamino-8-D-arginine vasopressin (dDAVP), to induce a state of antidiuresis. core.ac.uk This is often combined with a controlled liquid diet to ensure a steady intake of free water, leading to the development of dilutional hyponatremia, a hallmark of SIADH. core.ac.uk This experimental setup allows for the precise evaluation of aquaretic drugs, which promote the excretion of free water.

In a notable study utilizing this rat model of SIADH, the therapeutic efficacy of Mozavaptan, (S)-, then identified as OPC-31260, was assessed. core.ac.uk The continuous subcutaneous infusion of dDAVP in rats, coupled with a liquid diet, successfully induced a state of hyponatremia and low serum osmolality within 48 hours. core.ac.uk The subsequent oral administration of Mozavaptan, (S)- demonstrated a significant and prompt corrective effect on these parameters.

The research findings from this study highlight the aquaretic properties of Mozavaptan, (S)-. Following its administration to the hyponatremic rats, there was a marked increase in urine volume and a corresponding decrease in urine osmolality. core.ac.uk This indicates an antagonist effect at the vasopressin V2 receptors in the renal collecting ducts, preventing water reabsorption and promoting the excretion of solute-free water. nih.gov

The corrective action of Mozavaptan, (S)- on the induced SIADH condition is further detailed in the following data. Within half a day of administration, serum sodium and serum osmolality levels began to rise, eventually reaching normal physiological ranges during the treatment period. core.ac.uk Upon cessation of Mozavaptan, (S)- administration, while continuing the dDAVP infusion, the serum sodium and osmolality levels decreased again, reaffirming the compound's targeted therapeutic effect in this model. core.ac.uk

The data from these preclinical investigations provide a clear demonstration of the mechanism of action and therapeutic potential of Mozavaptan, (S)- in a well-defined animal model of SIADH. The ability to induce a controlled and reversible state of hyponatremia in these models is crucial for the detailed study of vasopressin receptor antagonists.

Research Findings in a dDAVP-Induced Rat Model of SIADH

Below are interactive tables summarizing the key findings from a study investigating the effects of Mozavaptan, (S)- (OPC-31260) in a rat model of SIADH induced by continuous dDAVP administration.

| Parameter | Baseline (Post-dDAVP) | Post-Mozavaptan, (S)- (0.5 day) | During Mozavaptan, (S)- Treatment |

|---|---|---|---|

| Serum Sodium (mEq/liter) | 119 | 134 | Normalized |

| Serum Osmolality (mOsm/kg H2O) | 249 | 282 | Normalized |

Future Research Directions and Translational Perspectives for Mozavaptan, S

Elucidating Novel Binding Sites or Allosteric Modulators within the Vasopressin Receptor Family

The classical understanding of Mozavaptan (B1181), (S)- action centers on its role as a competitive antagonist at the orthosteric binding site of the vasopressin V2 receptor (V2R). medchemexpress.commedchemexpress.eu This interaction competitively blocks the binding of arginine vasopressin (AVP), thereby inhibiting its physiological effects. medchemexpress.commedchemexpress.eu However, the broader family of G protein-coupled receptors (GPCRs), to which the vasopressin receptors belong, is increasingly recognized for its susceptibility to allosteric modulation. biorxiv.org Allosteric modulators bind to sites topographically distinct from the orthosteric ligand binding pocket, offering the potential for more nuanced and selective receptor control. biorxiv.org

Future research is poised to investigate whether the vasopressin receptor family, and the V2R in particular, possesses such allosteric sites that could be targeted to modulate the activity of antagonists like Mozavaptan, (S)-. While direct evidence for allosteric modulation of Mozavaptan, (S)- is currently limited, structural and pharmacological studies of related compounds and receptors provide a strong rationale for this line of inquiry. For instance, the discovery of a mini-protein toxin, Mambaquaretin (MQ1), which acts as a selective V2R antagonist, highlights the potential for ligands to interact with the receptor at sites extending beyond the traditional small-molecule binding pocket. biorxiv.org Furthermore, research into other GPCRs has demonstrated that allosteric modulators can fine-tune the affinity and efficacy of orthosteric ligands. biorxiv.org

The exploration of novel binding sites could lead to the development of positive or negative allosteric modulators that could be used in conjunction with Mozavaptan, (S)-. A positive allosteric modulator could potentially enhance its binding affinity or efficacy, allowing for lower therapeutic doses. Conversely, a negative allosteric modulator might offer a mechanism to rapidly reverse its effects if required. The identification of such sites would likely rely on advanced structural biology techniques, such as cryo-electron microscopy, coupled with sophisticated computational modeling and high-throughput screening of compound libraries.

Exploration of Synergistic Effects with Other Pharmacological Agents in Preclinical Models

The therapeutic potential of Mozavaptan, (S)- may be significantly enhanced through combination with other pharmacological agents. Preclinical studies, particularly in the context of autosomal dominant polycystic kidney disease (ADPKD), have begun to explore such synergistic interactions. In ADPKD, cyst growth is driven by cyclic AMP (cAMP) signaling. uzh.ch Mozavaptan, by blocking the V2R, effectively reduces intracellular cAMP levels. uzh.chemjreviews.com

Research in a Pkd2-deficient mouse model of ADPKD has shown that Mozavaptan treatment reduces the expression of microRNA-21 (miR-21), a downstream effector of cAMP signaling that is upregulated in cystic kidneys. nih.gov This finding suggests a potential synergistic effect of combining Mozavaptan with anti-miR-21 therapies to further suppress cyst growth. nih.gov

Furthermore, preclinical platforms for ADPKD often utilize Mozavaptan as a reference compound alongside other investigational drugs targeting different pathways. These include mTOR inhibitors like Everolimus and Rapamycin, and anti-inflammatory agents like Salsalate. innoserlaboratories.comresearchgate.net The rationale for these combinations lies in targeting multiple pathogenic mechanisms simultaneously. For instance, while Mozavaptan reduces cAMP-driven cell proliferation and fluid secretion, mTOR inhibitors can target aberrant cell growth and proliferation through a distinct signaling cascade. researchgate.net A patent application also describes the potential for combining V2 receptor antagonists like Mozavaptan with vasopressinergic agonists, suggesting a complex interplay of receptor modulation that could be therapeutically beneficial in critical care settings. google.com

The potential for synergistic effects with diuretics is another area of interest. While Mozavaptan promotes aquaresis (electrolyte-free water excretion), conventional diuretics target sodium and other electrolyte transport. patsnap.comnih.gov A hypothetical synergistic effect could lead to more effective fluid management in conditions like congestive heart failure. researchgate.net

| Preclinical Model | Combination Agent | Potential Synergistic Mechanism | Research Finding/Hypothesis |

| Pkd2-/- mouse model of ADPKD | Anti-miR-21 | Dual inhibition of cAMP signaling and downstream effectors of cystogenesis. | Mozavaptan reduces miR-21 expression; co-treatment may have enhanced therapeutic effects. nih.gov |

| ADPKD mouse models | mTOR inhibitors (e.g., Everolimus, Rapamycin) | Simultaneous targeting of cAMP and mTOR pathways, both implicated in cyst growth. | Used in combination in preclinical testing platforms to evaluate multi-target therapies. innoserlaboratories.comresearchgate.net |

| - | Vasopressinergic agonists | Complex modulation of vasopressin receptor signaling. | A patent suggests potential therapeutic applications in critical care. google.com |

| Models of fluid overload (e.g., heart failure) | Diuretics | Complementary mechanisms of fluid removal (aquaresis and natriuresis). | Hypothetical synergy for enhanced decongestion. nih.govresearchgate.net |

Development of Advanced Preclinical Biomarkers for Vasopressin Receptor Antagonism

The development of robust preclinical biomarkers is crucial for accelerating the translation of vasopressin receptor antagonists like Mozavaptan, (S)- into clinical practice. Such biomarkers can provide early indications of target engagement, pharmacodynamic effects, and therapeutic efficacy.

One of the most promising biomarker candidates for V2R antagonism is urinary aquaporin-2 (u-AQP2) . mdpi.comnih.govmdpi.com Aquaporin-2 is the water channel regulated by vasopressin in the renal collecting ducts. krcp-ksn.org Its translocation to the apical membrane, a key step in water reabsorption, is inhibited by V2R antagonists. patsnap.com A portion of AQP2 is excreted in the urine, and its levels can be quantified as a non-invasive measure of V2R activity. mdpi.comresearchgate.net In preclinical models and clinical studies with the related vaptan, tolvaptan (B1682983), a decrease in u-AQP2 excretion has been shown to correlate with the drug's aquaretic effect. researchgate.net Therefore, u-AQP2 serves as a direct pharmacodynamic biomarker, reflecting the degree of V2R blockade in the kidney.

Another significant biomarker is copeptin , the C-terminal portion of the provasopressin peptide. biochemia-medica.com Copeptin is secreted in equimolar amounts with AVP and is more stable in circulation, making it a reliable surrogate marker for AVP levels. biochemia-medica.comnih.gov In the context of V2R antagonist therapy, monitoring copeptin levels could provide insights into the homeostatic response to receptor blockade. For instance, a rise in copeptin might indicate a feedback-driven increase in AVP secretion, which could have implications for long-term treatment efficacy and potential off-target effects mediated by V1a and V1b receptors. uzh.ch In ADPKD, elevated baseline copeptin levels have been associated with a more rapid disease progression, suggesting its utility as a prognostic biomarker to identify patients most likely to benefit from V2R antagonist therapy. uzh.ch

| Biomarker | Biological Rationale | Potential Application for Mozavaptan, (S)- |

| Urinary Aquaporin-2 (u-AQP2) | AQP2 is the direct target of the vasopressin signaling pathway in the kidney, which is blocked by Mozavaptan. mdpi.comkrcp-ksn.org | A direct pharmacodynamic marker of target engagement and aquaretic response. A decrease in u-AQP2 would indicate effective V2R antagonism. researchgate.net |

| Copeptin | A stable surrogate marker for arginine vasopressin (AVP) levels. biochemia-medica.comnih.gov | A prognostic biomarker to identify patients with high AVP drive (e.g., in ADPKD) who may respond well to treatment. Also, a monitoring tool for systemic feedback mechanisms. uzh.ch |

| Cyclic AMP (cAMP) | Mozavaptan's mechanism of action involves the reduction of intracellular cAMP. uzh.chemjreviews.com | A mechanistic biomarker in preclinical models to confirm target engagement at the cellular level. |

| Urine Osmolality | A direct physiological consequence of V2R blockade is the excretion of dilute urine. | A simple and effective pharmacodynamic marker of Mozavaptan's aquaretic effect. medchemexpress.commedchemexpress.com |

Q & A

Q. What is the mechanism of action of Mozavaptan (S)- as a V2 receptor (V2R) antagonist, and how does it differ from traditional diuretics like furosemide?

Mozavaptan (S)- selectively antagonizes the vasopressin V2 receptor, inhibiting water reabsorption in renal collecting ducts without significantly altering electrolyte excretion. Unlike loop diuretics (e.g., furosemide), which inhibit Na⁺/K⁺/Cl⁻ cotransporters and increase urinary sodium loss, Mozavaptan (S)- promotes aquaresis (free water excretion) while maintaining electrolyte balance. Early clinical trials demonstrated minimal changes in urinary sodium, potassium, or chloride levels, even at therapeutic doses .

Q. What clinical indications has Mozavaptan (S)- been approved for, and what evidence supports these approvals?

Mozavaptan (S)- was approved in Japan (2006) for treating paraneoplastic syndrome of inappropriate antidiuretic hormone secretion (SIADH). Approval was based on studies showing dose-dependent increases in diuresis, serum sodium levels, and free water clearance in euvolemic hyponatremia patients. A pivotal trial involving 11 patients reported a mean serum sodium increase of 6–8 mEq/L within 24 hours, with no adverse effects on blood pressure or heart rate .

Q. What are the key pharmacokinetic parameters and metabolic pathways of Mozavaptan (S)-?

Mozavaptan (S)- exhibits oral bioavailability and undergoes hepatic metabolism primarily via CYP3A4, with a half-life of 12–15 hours. Early studies using single intravenous doses (10–30 mg) demonstrated linear pharmacokinetics and rapid onset of action, achieving peak plasma concentrations within 2–4 hours. Researchers must account for drug-drug interactions with CYP3A4 inhibitors/inducers when designing dosing regimens .

Advanced Research Questions

Q. How do variations in experimental conditions (e.g., CR_27 vs. CR_56) impact the observed efficacy of Mozavaptan (S)- in preclinical models?

Preclinical models using CR_27 and CR_56 conditions revealed divergent efficacy metrics for Mozavaptan (S)-. Under CR_27, its effect value was -11.60, compared to -14.23 for tolvaptan, suggesting lower potency in this model. However, the absence of CR_56 data for Mozavaptan (S)- complicates cross-model comparisons. Researchers must standardize variables such as receptor density, assay sensitivity, and cellular context to minimize confounding factors .

Q. What methodological considerations are critical when designing studies to assess Mozavaptan’s (S)- pharmacokinetic and pharmacodynamic profiles?

Key considerations include:

- Patient stratification : Selecting euvolemic hyponatremia patients with confirmed SIADH etiology to reduce heterogeneity .

- Dose-ranging protocols : Implementing adaptive designs to identify optimal dosing while minimizing renal overload risks .

- Data transparency : Adhering to guidelines (e.g., PLOS journals) requiring full dataset disclosure and validation via public repositories or supplementary materials .

Q. How can researchers reconcile discrepancies between in vitro binding assays and in vivo efficacy data for Mozavaptan (S)-?

Discrepancies may arise from differences in receptor conformation, tissue-specific signaling, or bioavailability. For example, in vitro assays (e.g., CR_27) showed weaker binding affinity (-11.60) compared to tolvaptan (-14.23), yet clinical trials demonstrated comparable efficacy in raising serum sodium. To address this, researchers should:

- Validate in vitro models using human primary cell lines or patient-derived tissues.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing Mozavaptan (S)-’s dose-response relationships in small-sample clinical trials?

For small cohorts (e.g., n=11 in early trials), non-parametric tests (e.g., Wilcoxon signed-rank) are preferable to account for non-normal distributions. Bayesian hierarchical models can also improve power by borrowing strength from prior studies, while mixed-effects models adjust for intra-patient variability .

Q. How should researchers address conflicting data on Mozavaptan (S)-’s urinary electrolyte excretion in comparative studies?

Conflicting results may stem from differences in patient hydration status or co-administered therapies. A 1993 study found no significant changes in sodium, potassium, or chloride excretion, but subsequent trials reported mild hypokalemia in 5% of participants. To resolve this, meta-analyses pooling raw data across studies are essential, alongside subgroup analyses stratified by baseline electrolyte levels .

Ethical and Regulatory Considerations

Q. What are the implications of Mozavaptan (S)-’s inclusion in the World Anti-Doping Agency’s (WADA) prohibited list for preclinical research?

Mozavaptan (S)- is classified as a masking agent under S5 diuretics, necessitating strict documentation and ethical approvals for animal or human studies. Researchers must disclose its use in grant applications and ensure compliance with institutional review boards (IRBs), particularly in sports medicine contexts .

Q. How can open-access data policies enhance reproducibility in Mozavaptan (S)- research?

Adopting FAIR (Findable, Accessible, Interoperable, Reusable) data principles ensures transparency. For example, sharing raw serum sodium trajectories and urinary osmolality datasets in public repositories (e.g., Zenodo) allows independent validation of dose-response claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.